REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:11](Cl)(Cl)=[S:12]>C1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[N:6]=[C:11]=[S:12])([O-:3])=[O:2]
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Name
|
|
Quantity
|
22 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the resulting crystals were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a silica gel column chromatography (eluant: ethyl acetate/n-hexane=0/1→1/10)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |